Fmoc-Tyr(2-Cltrt)-OH

描述

Synthesis Analysis

Fmoc-Tyr(2-ClTrt)-OH is commonly used in solid-phase peptide synthesis (SPPS). The side-chain ClTrt group can be selectively removed using 1% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in dichloromethane (DCM), allowing modification of the side-chain hydroxyl group while the derivative is still attached to the solid support during Fmoc SPPS .

Molecular Structure Analysis

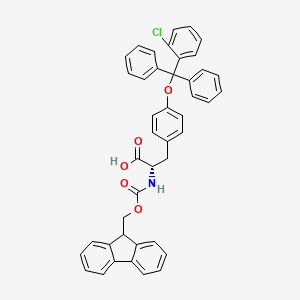

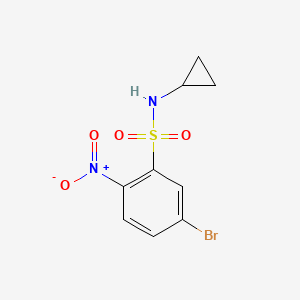

The molecular structure of this compound consists of an Fmoc (9-fluorenylmethoxycarbonyl) protecting group attached to the tyrosine residue. The 2-ClTrt group provides stability during peptide synthesis .

Physical And Chemical Properties Analysis

科学研究应用

固相肽合成 (SPPS)

Fmoc-Tyr(2-Cltrt)-OH: 在 SPPS 中被广泛使用,它有助于合成高纯度的肽。Fmoc 基团在肽链组装过程中保护氨基,2-Cltrt 基团保护酪氨酸侧链。 这种双重保护对于防止副反应以及确保合成肽的正确序列和结构至关重要 .

磷蛋白的合成

该化合物在通过天然化学连接 (NCL) 合成磷蛋白中起着重要作用。它允许将酪氨酸残基掺入肽中,然后可以将其磷酸化以模拟天然磷蛋白。 这些合成的磷蛋白对于研究蛋白质功能和信号通路至关重要 .

糖蛋白半合成

研究人员使用 This compound 来制备用于糖蛋白半合成的肽中间体。 该过程在糖蛋白的研究中具有重要意义,糖蛋白在细胞识别和信号传导中起着至关重要的作用 .

药物化学

在药物化学中,This compound 用于创建可以作为治疗剂或作为药物发现过程一部分的肽。 能够合成具有精确修饰的肽,可以开发出具有特定生物活性的化合物 .

化学工程

This compound 在化学工程中的应用包括开发新型材料,例如基于肽的水凝胶,这些水凝胶在组织工程和药物递送系统中具有应用。 该化合物对肽结构的精确控制对于设计具有所需特性的材料至关重要 .

材料科学

在材料科学中,This compound 有助于创建具有特定分子水平相互作用的生物材料。 这些材料在生物技术和纳米技术中具有潜在的应用,它们可以用于创建具有特定结合特性的表面或作为纳米级器件的组成部分 .

分析化学

This compound: 也用于分析化学中制备标准品和试剂。 使用该化合物合成的肽可以用作质谱中的校准标准品或用作检测或定量生物分子的分析中的试剂 .

环境科学

最后,在环境科学中,使用 This compound 合成的肽可以用于研究环境毒素与生物系统的相互作用。 它们也可以用于开发用于检测水和土壤中污染物的生物传感器 .

作用机制

Target of Action

Fmoc-Tyr(2-Cltrt)-OH, also known as Fmoc-O-tert-butyl-L-tyrosine 4-benzyloxybenzyl ester polymer-bound, is primarily used in peptide synthesis . Its primary targets are the amino acid residues present in the peptide chain that is being synthesized .

Mode of Action

this compound interacts with its targets by attaching itself to the amino acid residues during the peptide synthesis process . This attachment is facilitated by the Fmoc group, which acts as a protective group for the amino acid during the synthesis . The Fmoc group is then removed, allowing the amino acid to be incorporated into the peptide chain .

Biochemical Pathways

The biochemical pathway affected by this compound is the peptide synthesis pathway . By attaching itself to the amino acid residues and then being removed, this compound allows for the successful synthesis of the peptide . The downstream effects of this include the creation of a peptide with the desired sequence of amino acids .

Result of Action

The molecular effect of this compound’s action is the successful synthesis of a peptide with the desired sequence of amino acids . On a cellular level, the synthesized peptide can then go on to perform its intended function, which can vary widely depending on the specific peptide that was synthesized .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the efficiency of the Fmoc group’s attachment and removal . Additionally, the temperature and solvent used can also affect the peptide synthesis process .

属性

IUPAC Name |

(2S)-3-[4-[(2-chlorophenyl)-diphenylmethoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H34ClNO5/c44-39-22-12-11-21-38(39)43(30-13-3-1-4-14-30,31-15-5-2-6-16-31)50-32-25-23-29(24-26-32)27-40(41(46)47)45-42(48)49-28-37-35-19-9-7-17-33(35)34-18-8-10-20-36(34)37/h1-26,37,40H,27-28H2,(H,45,48)(H,46,47)/t40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAWVRLFZHVTNW-FAIXQHPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)OC4=CC=C(C=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H34ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL](/img/structure/B1443180.png)

![1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443182.png)

![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1443183.png)

![3-[(2-Aminophenyl)sulfanyl]butanenitrile](/img/structure/B1443184.png)

![2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate](/img/structure/B1443185.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine hydrochloride](/img/structure/B1443186.png)

![3-{[2-(2-Fluorophenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B1443188.png)

![1-Thia-4-azaspiro[4.5]decan-6-ol hydrochloride](/img/structure/B1443194.png)